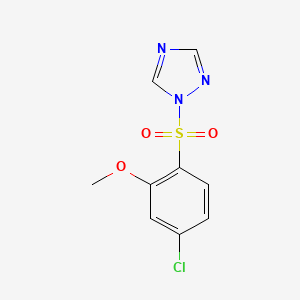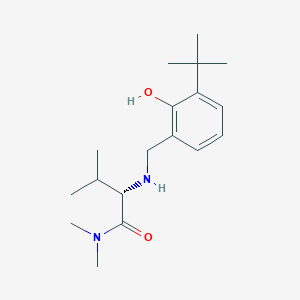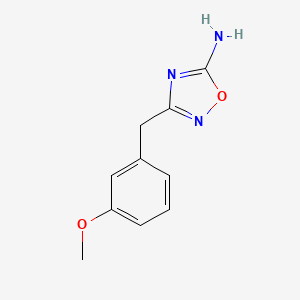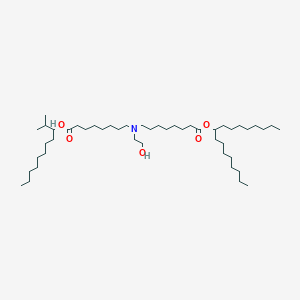
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific synthetic route for this compound may involve the following steps:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions are employed to form the quinoline ring.
Introduction of functional groups:
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetate ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl ring or the quinoline core. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.
科学的研究の応用
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
類似化合物との比較
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the additional functional groups present in the derivative.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
特性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC名 |
(1-methyl-2,4-dioxo-3-phenylquinolin-3-yl) acetate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-18(13-8-4-3-5-9-13)16(21)14-10-6-7-11-15(14)19(2)17(18)22/h3-11H,1-2H3 |
InChIキー |
WYYJRIUYXGGHHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)
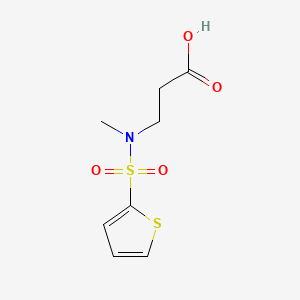
![6-(2,4-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365103.png)
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)
![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)

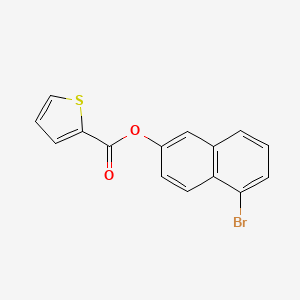
![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
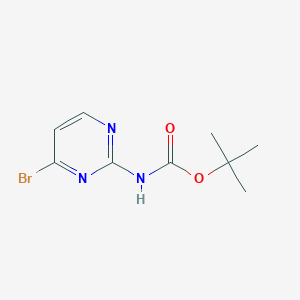
![6-(3-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365134.png)
